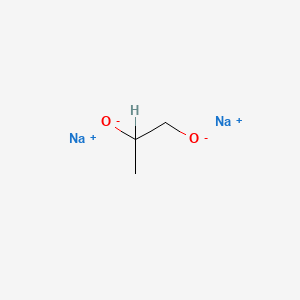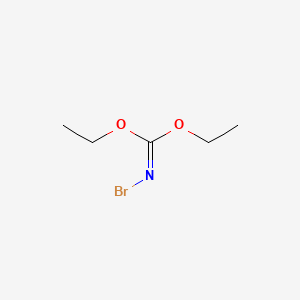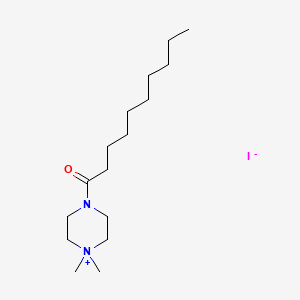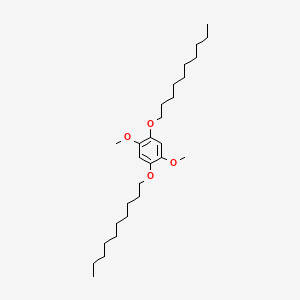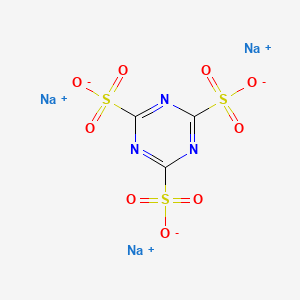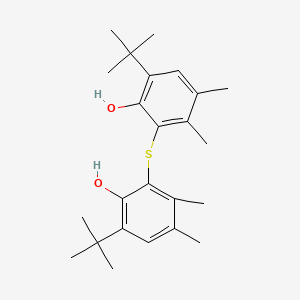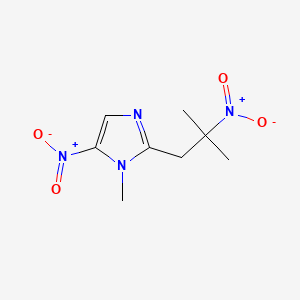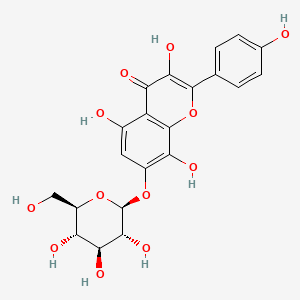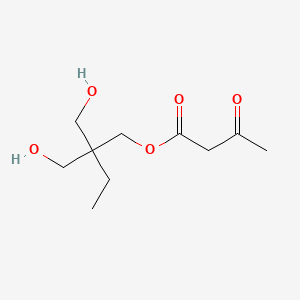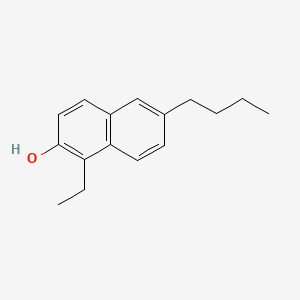
4-Methoxymorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxymorpholine is an organic compound with the molecular formula C₅H₁₁NO₂. It is a derivative of morpholine, where a methoxy group replaces one of the hydrogen atoms on the morpholine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxymorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with methanol in the presence of a catalyst. Another method includes the reaction of morpholine with dimethyl sulfate, followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced via the reaction of morpholine with methanol under high pressure and temperature conditions. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxymorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxymorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxymorpholine involves its interaction with various molecular targets. For instance, in biological systems, it can act as a ligand, binding to specific receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Morpholine: The parent compound of 4-Methoxymorpholine, lacking the methoxy group.
4-Methylmorpholine: A similar compound where a methyl group replaces the hydrogen atom on the morpholine ring.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications .
Properties
CAS No. |
93965-16-3 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-methoxymorpholine |
InChI |
InChI=1S/C5H11NO2/c1-7-6-2-4-8-5-3-6/h2-5H2,1H3 |
InChI Key |
VSHBABSXFHFTJN-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


